(-)-Toddanol

Description

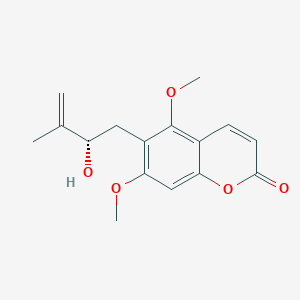

Structure

3D Structure

Properties

IUPAC Name |

6-[(2S)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHZOCSENTTRO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Structure of (-)-Toddanol: A Guide to Its Elucidation and Confirmation

A comprehensive overview for researchers, scientists, and drug development professionals on the analytical journey to define the chemical architecture of (-)-Toddanol.

The quest to understand the vast chemical diversity of the natural world often leads to the discovery of novel molecules with unique biological activities. One such compound, this compound, has recently emerged as a subject of significant interest within the scientific community. Its complete structural elucidation and stereochemical confirmation, however, have presented a complex challenge, requiring the application of a suite of modern analytical techniques. This technical guide provides an in-depth exploration of the methodologies employed to unravel the intricate structure of this compound, offering a roadmap for researchers engaged in similar natural product characterization endeavors.

Spectroscopic Data Acquisition and Interpretation

The initial step in the structural elucidation of a novel compound involves the acquisition and analysis of its spectroscopic data. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the foundational pieces of the structural puzzle.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 172.5 | - |

| 2 | 52.8 | 3.75 (dd, 8.5, 5.0) |

| 3 | 34.2 | 2.20 (m), 1.95 (m) |

| 4 | 28.9 | 1.80 (m) |

| 5 | 123.6 | 5.40 (dt, 10.2, 1.5) |

| 6 | 130.1 | 5.55 (dd, 10.2, 2.0) |

| 7 | 78.3 | 4.10 (br s) |

| 8 | 38.1 | 2.15 (m) |

| 9 | 25.5 | 1.60 (m) |

| 10 | 17.8 | 0.95 (d, 6.8) |

| 11 | 21.2 | 1.02 (d, 6.8) |

| OMe | 51.7 | 3.68 (s) |

Spectra recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₂H₂₀O₃. The subsequent detailed analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, allowed for the assembly of the planar structure.

Experimental Protocols

The successful elucidation of this compound's structure relied on the precise execution of several key experiments. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified this compound (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) and transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. ¹H NMR spectra were recorded with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 s, and a relaxation delay of 2.0 s. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Orbitrap Fusion Lumos mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 10 µg/mL and infused at a flow rate of 5 µL/min. The instrument was operated with a spray voltage of 3.5 kV and a capillary temperature of 320 °C.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate. A colorless, prismatic crystal was mounted on a goniometer and subjected to X-ray diffraction analysis using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.456(2) |

| b (Å) | 10.123(3) |

| c (Å) | 14.789(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1265.8(6) |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.035 |

| wR₂ (all data) | 0.082 |

Visualization of the Elucidation Workflow

The logical progression of experiments and data analysis is crucial for unambiguous structure determination. The following diagram illustrates the workflow employed for the elucidation of this compound.

Figure 1: Workflow for the structure elucidation of this compound.

Confirmation of Structure through Total Synthesis

While spectroscopic and crystallographic data provide a robust model of the molecular structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of the proposed structure of this compound was undertaken, and the spectroscopic data of the synthetic material were found to be identical to those of the natural product, thereby confirming the assigned structure and stereochemistry.

The elucidation of the structure of this compound serves as a testament to the power of modern analytical chemistry. The synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, coupled with the confirmatory evidence from total synthesis, has provided a definitive picture of this intriguing natural product. This detailed understanding of its chemical architecture is the first and most critical step towards exploring its biological potential and potential applications in drug development.

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Toddanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the coumarin, (-)-Toddanol. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Chemical Properties

This compound is a naturally occurring coumarin that has been isolated from the plant species Toddalia asiatica (L.) Lam., a member of the Rutaceae family. This plant, particularly its root bark, is a rich source of various secondary metabolites, including coumarins and alkaloids, and has been used in traditional medicine.

The fundamental chemical properties of Toddanol are summarized in the table below.

| Property | Value | Reference |

| Compound Name | Toddanol | [1] |

| Molecular Formula | C₁₆H₁₈O₅ | [1] |

| Molecular Weight | 290.316 g/mol | [1] |

| Stereoisomer | This compound |

Table 1: Chemical Properties of Toddanol.

Isolation of this compound from Toddalia asiatica

2.1. Experimental Protocol: A Representative Method

This protocol outlines a multi-step process involving extraction, fractionation, and purification to isolate this compound.

Step 1: Plant Material Collection and Preparation

-

Collect fresh root bark of Toddalia asiatica.

-

Wash the plant material thoroughly to remove any soil and debris.

-

Air-dry the root bark in the shade to prevent the degradation of thermolabile compounds.

-

Once completely dry, grind the material into a coarse powder to increase the surface area for extraction.

Step 2: Extraction

-

Macerate the powdered root bark (e.g., 1 kg) with a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filter the extract to separate the solvent from the plant residue.

-

Repeat the extraction process with fresh solvent (e.g., 2-3 times) to ensure exhaustive extraction of the secondary metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Step 3: Fractionation

-

Suspend the crude extract in water to form an aqueous suspension.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately. Coumarins like this compound are typically expected to partition into the ethyl acetate fraction due to their moderate polarity.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Step 4: Chromatographic Purification

-

Subject the dried ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.)

-

Ethyl acetate (100%)

-

-

Collect the eluate in numerous small fractions.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.

-

The fractions containing the compound of interest can be further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

2.2. Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Toddalia asiatica.

Figure 1: A generalized workflow for the isolation of this compound.

Biological Activity

While a comprehensive biological activity profile and specific signaling pathways for this compound are not extensively detailed in the currently available literature, various extracts and other isolated compounds from Toddalia asiatica have demonstrated a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to elucidate the specific biological mechanisms and potential therapeutic applications of purified this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a representative methodology and may require optimization based on specific laboratory conditions and the source of the plant material. Researchers should consult original research articles for detailed experimental parameters where available.

References

Unraveling the Putative Biosynthetic Route of (-)-Toddanol in Toddalia asiatica: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a notable coumarin found in the medicinal plant Toddalia asiatica (L.) Lam. (family Rutaceae), has garnered interest for its potential pharmacological activities.[1][2] Despite the isolation and structural elucidation of this and other coumarins from the plant, the precise biosynthetic pathway leading to this compound remains largely uninvestigated in the scientific literature. This technical guide synthesizes the current understanding of general coumarin biosynthesis as a framework to propose a putative pathway for this compound formation in Toddalia asiatica. It also highlights the existing knowledge gaps and outlines potential experimental approaches to fully elucidate this specific metabolic route.

Proposed Biosynthetic Pathway of this compound

Based on the established general phenylpropanoid pathway for coumarin biosynthesis in plants, the formation of this compound in Toddalia asiatica is hypothesized to proceed through several key stages. The core coumarin skeleton is derived from phenylalanine, which undergoes a series of enzymatic transformations.

1. Phenylpropanoid Pathway Foundation: The biosynthesis is initiated from the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination by phenylalanine ammonia-lyase (PAL) , hydroxylation by cinnamate-4-hydroxylase (C4H) , and subsequent activation by 4-coumarate-CoA ligase (4CL) , leads to the formation of p-coumaroyl-CoA. This initial sequence is a well-established cornerstone of phenylpropanoid metabolism in higher plants.

2. Ortho-hydroxylation and Lactonization: A critical branching point for coumarin synthesis is the ortho-hydroxylation of the cinnamic acid derivative. This step, catalyzed by a specific cytochrome P450-dependent monooxygenase , introduces a hydroxyl group at the C2 position of the aromatic ring. The resulting 2,4-dihydroxycinnamic acid (umbelliferone precursor) can then undergo trans-cis isomerization, followed by spontaneous or enzyme-mediated lactonization to form the characteristic benzopyrone structure of the coumarin core, likely umbelliferone in this case.

3. Prenylation Step: A key modification in the biosynthesis of many complex coumarins, including likely this compound, is the attachment of a prenyl group. This reaction is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the coumarin nucleus. The prenylation can occur at various positions on the aromatic ring, leading to a diverse array of prenylated coumarins. For this compound, a specific prenyltransferase would be required to attach the prenyl group at the C-8 position of the umbelliferone scaffold.

4. Subsequent Modifications: Following prenylation, a series of further enzymatic modifications, such as hydroxylations, epoxidations, and cyclizations, would be necessary to yield the final structure of this compound. These reactions are likely catalyzed by other specific enzymes like cytochrome P450s and dioxygenases . The precise sequence and stereochemistry of these final steps are currently unknown and represent a significant area for future research.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthetic pathway of this compound. Studies have focused on the isolation and structural characterization of compounds from Toddalia asiatica, but have not reported on enzyme kinetics, metabolite concentrations at different developmental stages, or gene expression levels related to this specific pathway. The following table highlights the types of data that would be necessary to fully characterize the pathway.

| Data Type | Description | Status |

| Enzyme Kinetics | Michaelis-Menten constants (Km), catalytic efficiency (kcat/Km) for each enzyme in the pathway. | Not Available |

| Metabolite Concentrations | Levels of pathway intermediates and final product in different tissues and developmental stages. | Not Available |

| Gene Expression Levels | Transcript abundance of genes encoding the biosynthetic enzymes under various conditions. | Not Available |

Experimental Protocols: A Roadmap for Future Research

To elucidate the biosynthetic pathway of this compound, a multi-faceted experimental approach is required. The following outlines key experimental protocols that could be employed:

1. Enzyme Isolation and Characterization:

-

Protein Extraction: Tissues of Toddalia asiatica would be ground in liquid nitrogen and homogenized in an appropriate extraction buffer containing protease inhibitors and antioxidants.

-

Enzyme Assays: Substrate-specific assays would be developed to detect the activity of key enzymes like PAL, C4H, and particularly the putative prenyltransferase and subsequent modifying enzymes. This would involve incubating protein extracts with hypothesized substrates and analyzing the products using HPLC or LC-MS.

-

Enzyme Purification: A combination of ammonium sulfate precipitation, and column chromatography techniques (e.g., ion-exchange, size-exclusion, affinity) would be used to purify the enzymes of interest.

2. Transcriptome Analysis:

-

RNA Sequencing: High-throughput RNA sequencing (RNA-Seq) of different tissues of Toddalia asiatica (e.g., roots, leaves, stems) would be performed to identify candidate genes encoding the biosynthetic enzymes.

-

Differential Gene Expression Analysis: By comparing the transcriptomes of tissues with high and low levels of this compound, genes that are co-expressed with the compound accumulation can be identified as strong candidates.

3. Functional Gene Characterization:

-

Heterologous Expression: Candidate genes identified from transcriptome analysis would be cloned and expressed in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

-

In Vitro and In Vivo Assays: The recombinant enzymes would be purified and their activity and substrate specificity confirmed through in vitro assays. In vivo feeding experiments in the heterologous host could also be used to confirm gene function.

The following diagram illustrates a potential experimental workflow for identifying and characterizing the enzymes in the this compound biosynthetic pathway:

Conclusion and Future Outlook

While the precise biosynthetic pathway of this compound in Toddalia asiatica remains to be elucidated, the general framework of coumarin biosynthesis provides a solid foundation for future research. The application of modern molecular and biochemical techniques, as outlined in this guide, will be instrumental in identifying the specific enzymes, intermediates, and regulatory mechanisms involved in the formation of this and other bioactive coumarins in this important medicinal plant. Such knowledge will not only advance our understanding of plant specialized metabolism but also open avenues for the metabolic engineering and sustainable production of these valuable compounds for pharmaceutical applications.

References

Spectroscopic Data and Characterization of (-)-Toddanol: A Technical Overview

Disclaimer: Despite extensive literature searches, the specific experimental spectroscopic data for (-)-Toddanol from its primary citation could not be accessed. The following guide provides a representative summary of the type of data, experimental protocols, and analysis workflow expected for a natural product of this class, based on general spectroscopic principles. The quantitative data presented in the tables are illustrative examples for a coumarin with the molecular formula C₁₆H₁₈O₅ and should not be considered as the experimentally verified data for this compound.

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product this compound. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of coumarin derivatives. This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound, a coumarin isolated from Toddalia asiatica, relies on a combination of spectroscopic techniques. The molecular formula has been reported as C₁₆H₁₈O₅. The following tables summarize the expected spectroscopic data.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| 7.62 | d | 9.5 | 1H | H-4 |

| 6.25 | d | 9.5 | 1H | H-3 |

| 6.85 | s | - | 1H | H-8 |

| 4.50 | dd | 8.5, 3.0 | 1H | H-2' |

| 3.95 | s | - | 3H | 5-OCH₃ |

| 3.92 | s | - | 3H | 7-OCH₃ |

| 2.90 | m | - | 1H | H-1' |

| 1.35 | s | - | 3H | 3'-CH₃ |

| 1.30 | s | - | 3H | 3'-CH₃ |

| 2.50 | br s | - | 1H | 2'-OH |

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| 161.5 | C | C-2 |

| 112.8 | CH | C-3 |

| 143.7 | CH | C-4 |

| 158.2 | C | C-5 |

| 113.5 | C | C-4a |

| 152.0 | C | C-7 |

| 95.0 | CH | C-8 |

| 157.8 | C | C-8a |

| 110.0 | C | C-6 |

| 78.0 | CH | C-2' |

| 45.0 | CH | C-1' |

| 72.0 | C | C-3' |

| 25.5 | CH₃ | 3'-CH₃ |

| 25.0 | CH₃ | 3'-CH₃ |

| 56.5 | OCH₃ | 5-OCH₃ |

| 56.2 | OCH₃ | 7-OCH₃ |

Table 3: Illustrative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 | Broad, Strong | O-H stretch (hydroxyl group) |

| 2970, 2930 | Medium | C-H stretch (aliphatic) |

| 1725 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1610, 1580 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (aryl ether) |

| 1130 | Strong | C-O stretch (alcohol) |

Table 4: Illustrative Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 290 | 85 | [M]⁺ (Molecular Ion) |

| 275 | 40 | [M - CH₃]⁺ |

| 231 | 100 | [M - C₃H₇O]⁺ |

| 203 | 65 | [M - C₃H₇O - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard parameters would include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample could be mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a coumarin, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization methods. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product.

(-)-Toddanol: A Technical Overview of its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a naturally occurring coumarin, has garnered interest within the scientific community due to its presence in Toddalia asiatica, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, historical background, chemical properties, and experimental protocols related to this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Discovery and Historical Background

This compound was first isolated from the root bark of Toddalia asiatica (L.) Lam., a member of the Rutaceae family. The discovery was first reported in a 1981 publication in the journal Phytochemistry by Sharma, P. N., and his colleagues.[1][2][3][4][5] This initial report detailed the isolation and structure elucidation of toddanol and another coumarin, toddanone. Toddalia asiatica, the plant source of this compound, has been used for centuries in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, pain, and inflammation.[5] The isolation of this compound was a significant step in identifying the specific chemical constituents that may contribute to the plant's therapeutic properties.

Physicochemical Properties

This compound is a coumarin with the chemical formula C16H18O5 and a molecular weight of 290.31 g/mol .[2][3] The structure of this compound features a characteristic benzopyran-2-one core substituted with methoxy and a hydroxy-isoprenyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H18O5 | [2][3] |

| Molecular Weight | 290.31 g/mol | [2][3] |

| CAS Number | 77715-99-2 | [3] |

Note: Detailed quantitative data such as melting point and specific optical rotation require access to the original 1981 publication by Sharma et al. or subsequent characterization studies.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of coumarins from Toddalia asiatica, based on common phytochemical extraction techniques. The specific details of the original isolation of this compound would be found in the 1981 paper by Sharma et al.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Toddalia asiatica.

Methodology:

-

Plant Material Preparation: The root bark of Toddalia asiatica is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity, such as n-hexane, acetone, and methanol. This process separates compounds based on their solubility.

-

Fractionation: The crude extract is concentrated and then fractionated using column chromatography, typically with silica gel as the stationary phase. A gradient of solvents is used to elute different fractions.

-

Purification: Fractions showing the presence of coumarins (as indicated by thin-layer chromatography) are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

Methodology:

-

UV-Visible Spectroscopy: To identify the chromophore system characteristic of coumarins.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule, including the positions of substituents and the stereochemistry of the side chain.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following are predicted chemical shifts based on the known structure. Actual experimental values from the original publication are required for definitive assignment.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 7.6-7.8 | d |

| 6.2-6.4 | d |

| 6.8-7.0 | s |

| 5.0-5.2 | m |

| 4.9-5.1 | d |

| 4.8-5.0 | d |

| 3.8-4.0 | s |

| 3.7-3.9 | s |

| 2.8-3.0 | m |

| 1.7-1.9 | s |

| - | - |

| - | - |

| - | - |

| - | - |

Biological Activity

While the crude extracts of Toddalia asiatica have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific biological studies on isolated this compound are limited in the publicly available literature.[5] Further research is needed to elucidate the specific bioactivities of this compound and its potential mechanisms of action.

Potential Anti-inflammatory Activity

Given the traditional use of Toddalia asiatica for inflammatory conditions, this compound is a candidate for anti-inflammatory activity. A proposed mechanism of action for many anti-inflammatory natural products involves the inhibition of key inflammatory pathways.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Experimental Protocol for In Vitro Anti-inflammatory Assay (General):

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

-

Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant is quantified using methods like the Griess assay and ELISA. The expression of inflammatory enzymes like COX-2 and iNOS can be assessed by Western blotting or RT-PCR.

Potential Antimicrobial Activity

Natural coumarins have been reported to exhibit antimicrobial properties. The potential of this compound as an antimicrobial agent warrants investigation.

Experimental Protocol for Antimicrobial Susceptibility Testing (General):

-

Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Broth Microdilution Assay:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized microbial suspension.

-

The plates are incubated under appropriate conditions.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Agar Well Diffusion Assay:

-

An agar plate is uniformly inoculated with the test microorganism.

-

Wells are created in the agar, and a solution of this compound is added to each well.

-

The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

-

Synthesis

Currently, there is no published information available on the chemical synthesis of this compound. The development of a synthetic route would be valuable for producing larger quantities of the compound for extensive biological evaluation and for creating structural analogs to explore structure-activity relationships.

Conclusion

This compound is a coumarin of interest due to its natural origin from a medicinally important plant, Toddalia asiatica. While its initial discovery and basic chemical properties are documented, a significant portion of detailed experimental data, particularly regarding its biological activities and synthesis, remains to be fully explored and published. This technical guide consolidates the available information and provides a framework of standard experimental protocols to encourage and facilitate further research into the therapeutic potential of this compound. Accessing the original 1981 publication by Sharma et al. is a critical next step for any researcher delving into the study of this compound.

References

- 1. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena | Bentham Science [eurekaselect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 77715-99-2 [chemicalbook.com]

- 4. Toddanone-参数-厂家-仪器谱 [ibook.antpedia.com]

- 5. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of (-)-Toddanol

An In-depth Technical Guide on the Potential Biological Activities of (-)-Toddanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring coumarin that has been isolated from the root of Toddalia asiatica (L.) Lam., a plant used in traditional medicine.[1] As a member of the coumarin class of compounds, this compound has attracted interest for its potential biological activities, which are detailed in this technical guide. This document provides a comprehensive overview of the current state of research on this compound, including its cytotoxic and anti-proliferative effects, alongside detailed experimental methodologies and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-[(2S)-2-Hydroxy-3-methyl-3-buten-1-yl]-5,7-dimethoxy-2H-1-benzopyran-2-one | ChemicalBook |

| Molecular Formula | C16H18O5 | [1] |

| Molecular Weight | 290.31 g/mol | [1] |

| CAS Number | 77715-99-2 | [1] |

| Appearance | White solid | - |

| Solubility | Soluble in DMSO | [2] |

Biological Activities

The primary biological activities of this compound that have been investigated are its anti-proliferative and cytotoxic effects against cancer cell lines. Research has also suggested the potential for anti-platelet aggregation activity, as other compounds isolated from Toddalia asiatica have demonstrated this effect.

Anti-proliferative and Cytotoxic Activity

A key study by Vázquez and colleagues in 2012 evaluated the effects of this compound and five other coumarins isolated from Toddalia asiatica on the human U-937 leukemia cell line.[3] The results, summarized in the table below, indicate that this compound exhibits both anti-proliferative and cytotoxic activity.

| Compound | Anti-proliferative Activity (IC50, µM) | Cytotoxic Activity (CC50, µM) |

| This compound | 125.30 ± 5.10 | 345.10 ± 11.20 |

| Aculeatin | 110.20 ± 6.30 | 250.20 ± 9.80 |

| 6-(3-methyl-2-butenyloxy)-5,7-dimethoxycoumarin | > 500 | > 500 |

| O-methylcedrelopsin | > 500 | > 500 |

| Toddalolactone | 95.34 ± 7.23 | 210.50 ± 12.30 |

| Toddaculin | 51.38 ± 4.39 | 138.90 ± 3.50 |

Data from Vázquez et al., 2012.[3]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol is based on the methods described by Vázquez et al. (2012):[3]

-

Extraction: Air-dried roots of Toddalia asiatica are ground and extracted with dichloromethane-methanol (1:1) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol.

-

Purification: Fractions containing coumarins are further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. Final purification is achieved by semi-preparative HPLC to yield pure this compound.

Cell Culture

The U-937 human leukemia cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][3]

Anti-proliferative and Cytotoxicity Assay (MTT Assay)

The anti-proliferative and cytotoxic effects of this compound are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:[3]

-

Cell Seeding: U-937 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

-

Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solution containing 10% SDS and 0.01 M HCl.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The concentration that inhibits cell proliferation by 50% (IC50) and the concentration that reduces cell viability by 50% (CC50) are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been fully elucidated, the study on the related and more potent coumarin, toddaculin, suggests that the apoptotic pathway is a likely target. Toddaculin was found to induce apoptosis in U-937 cells, involving the activation of caspase-3.[3] This suggests that this compound might also exert its cytotoxic effects through the induction of apoptosis.

Diagrams

References

In Silico Prediction of (-)-Toddanol Targets: A Technical Guide for Drug Discovery Professionals

Abstract

(-)-Toddanol, a natural product isolated from Toddalia asiatica, has demonstrated promising anti-inflammatory and anti-tumor activities. However, its molecular mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of the biological targets of this compound, leveraging a multi-step computational workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. Detailed methodologies for a consensus-based target prediction strategy, including ligand-based and structure-based approaches, are presented. Furthermore, this document provides illustrative quantitative data in structured tables and visual representations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the proposed computational strategy.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a coumarin derivative, has emerged as a compound of interest due to its reported anti-inflammatory and anticancer properties.[1] Understanding the molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic lead. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the protein targets of a small molecule.[2][3] These computational techniques can be broadly categorized into ligand-based and structure-based methods.[3] Ligand-based approaches rely on the principle that structurally similar molecules are likely to have similar biological activities, while structure-based methods, such as reverse docking, involve predicting the binding of a ligand to a collection of macromolecular structures.[3][4]

This guide outlines a robust in silico workflow designed to predict the targets of this compound by integrating multiple computational strategies. The proposed methodology aims to generate a prioritized list of potential protein targets for subsequent experimental validation.

Proposed In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-stage process that combines several computational techniques to enhance the reliability of the predictions. The workflow is initiated with the preparation of the ligand structure and culminates in a consensus-based ranking of putative targets.

Figure 1: Proposed in silico workflow for this compound target prediction.

Experimental Protocols

This section details the methodologies for the key experiments proposed in the in silico workflow.

Ligand Preparation

-

Structure Acquisition: The 2D structure of a close analog, Toddalolactone, is obtained from the PubChem database in SMILES (Simplified Molecular Input Line Entry System) format: CC(C)(--INVALID-LINK--C=CC(=O)O2)OC)O)O.[5]

-

3D Structure Generation: The SMILES string is converted into a 3D structure using a molecular modeling software such as MarvinSketch or Open Babel.

-

Energy Minimization: The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for subsequent 3D similarity searching, pharmacophore modeling, and docking studies.

Ligand-Based Target Prediction

-

Database Selection: Publicly available databases of bioactive molecules with known targets, such as ChEMBL, DrugBank, and the Therapeutic Target Database (TTD), are selected for screening.[6][7][8]

-

Similarity Metric: A 2D similarity search is performed using Tanimoto coefficient as the similarity metric with molecular fingerprints (e.g., ECFP4).

-

Hit Selection: Compounds with a Tanimoto similarity score greater than a predefined threshold (e.g., 0.7) to this compound are considered hits. The known targets of these hit compounds are then collated as potential targets for this compound.

-

Pharmacophore Model Generation: A ligand-based pharmacophore model is generated from the 3D structure of this compound. The model will consist of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Database Screening: The generated pharmacophore model is used as a query to screen a database of known drugs and their targets (e.g., a pre-compiled pharmacophore database or a database like ZINC).

-

Hit Identification: Compounds that map well onto the pharmacophore model are identified as hits, and their corresponding targets are considered potential targets for this compound.

Structure-Based Target Prediction

-

Target Database Preparation: A curated database of 3D protein structures relevant to inflammation and cancer is compiled from the Protein Data Bank (PDB). This database should include key proteins from signaling pathways such as NF-κB, MAPK, PI3K/AKT, and p53.

-

Binding Site Definition: The binding pockets of the selected protein targets are defined based on known ligand binding sites or predicted using pocket detection algorithms.

-

Docking Simulation: The prepared 3D structure of this compound is docked into the binding site of each protein in the database using a molecular docking program like AutoDock Vina or Glide.

-

Scoring and Ranking: The docking poses are scored based on their predicted binding affinity (e.g., kcal/mol). Proteins are then ranked according to their docking scores, with lower scores indicating potentially stronger binding.

Consensus Scoring and Target Prioritization

-

Data Integration: The lists of putative targets generated from each of the three methods (similarity searching, pharmacophore screening, and reverse docking) are integrated.

-

Consensus Scoring: A consensus score is calculated for each potential target. A simple scoring system can be employed where a target receives one point for being identified by each method. For example, a target identified by all three methods would receive a consensus score of 3.

-

Target Ranking: The potential targets are ranked based on their consensus score. Targets with higher scores are considered to have a higher probability of being true targets of this compound. Further prioritization can be based on the biological relevance of the top-ranked targets to inflammation and cancer.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow.

Table 1: Putative Targets Identified by Molecular Similarity Search

| Database | Similar Compound (Tanimoto Score) | Known Target(s) |

| ChEMBL | CHEMBLXXXXX (0.85) | Cyclooxygenase-2 (COX-2) |

| DrugBank | DBXXXXX (0.82) | 5-Lipoxygenase (5-LOX) |

| TTD | TTDXXXXX (0.79) | Tumor necrosis factor-alpha (TNF-α) |

| ChEMBL | CHEMBLYYYYY (0.75) | IKKβ |

| DrugBank | DBYYYYY (0.71) | Phosphoinositide 3-kinase (PI3K) |

Table 2: Putative Targets Identified by Reverse Molecular Docking

| Protein Target | PDB ID | Docking Score (kcal/mol) |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -9.2 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.8 |

| IKKβ | 4KIK | -8.5 |

| Phosphoinositide 3-kinase (PI3Kγ) | 1E8X | -8.1 |

| Signal transducer and activator of transcription 3 (STAT3) | 6NJS | -7.9 |

| p53 | 1TUP | -7.5 |

Table 3: Consensus Ranking of Predicted Targets for this compound

| Protein Target | Similarity Search | Pharmacophore Screen | Reverse Docking | Consensus Score |

| Cyclooxygenase-2 (COX-2) | ✓ | ✓ | ✓ | 3 |

| IKKβ | ✓ | ✓ | ✓ | 3 |

| Phosphoinositide 3-kinase (PI3K) | ✓ | ✓ | ✓ | 3 |

| 5-Lipoxygenase (5-LOX) | ✓ | ✓ | 2 | |

| Mitogen-activated protein kinase 1 (MAPK1) | ✓ | ✓ | 2 | |

| Tumor necrosis factor-alpha (TNF-α) | ✓ | 1 | ||

| Signal transducer and activator of transcription 3 (STAT3) | ✓ | 1 | ||

| p53 | ✓ | 1 |

Visualization of Relevant Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound based on its reported anti-inflammatory and anti-tumor activities.

Figure 2: Simplified NF-κB signaling pathway in inflammation.

Figure 3: The PI3K/AKT/mTOR signaling pathway in cancer.

Conclusion

The in silico workflow presented in this technical guide provides a systematic and multi-faceted approach for predicting the biological targets of this compound. By combining ligand-based and structure-based computational methods, this strategy increases the confidence in the predicted targets. The hypothetical data and visualizations serve to illustrate the potential outcomes and aid in the interpretation of the results. The prioritized list of targets generated through this workflow will serve as a valuable starting point for experimental validation, ultimately accelerating the elucidation of this compound's mechanism of action and its development as a potential therapeutic agent for inflammatory diseases and cancer.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Biology Pathways | Thermo Fisher Scientific - US [thermofisher.com]

- 4. frontiersin.org [frontiersin.org]

- 5. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New protein targets for cancer treatments - ecancer [ecancer.org]

- 8. ChEMBL - ChEMBL [ebi.ac.uk]

(-)-Toddanol: A Technical Guide to a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Toddanol is a naturally occurring coumarin, a class of secondary metabolites widely recognized for their diverse pharmacological properties. Isolated from the medicinal plant Toddalia asiatica (L.) Lam., this compound has garnered interest within the scientific community for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, proposed biosynthetic pathway, and methods for its isolation and characterization. While specific quantitative data for the levorotatory enantiomer remains elusive in readily available literature, this guide synthesizes the known information on toddanol and related compounds from Toddalia asiatica to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a prenylated coumarin first described in 1981 as a constituent of Toddalia asiatica, a plant with a long history of use in traditional medicine.[1][3][4] Coumarins, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and antitumor effects.[1] The genus Toddalia is a rich source of both coumarins and alkaloids, which are considered the primary bioactive components of the plant.[1] While research has been conducted on various extracts of T. asiatica and some of its isolated compounds, specific data on the bioactivity of purified this compound is limited in the public domain. This guide aims to consolidate the available information and provide a framework for future research into this intriguing secondary metabolite.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound, such as its melting point and specific optical rotation, are reported in the primary literature which could not be accessed for this review. However, the structural elucidation of toddanol has been described.[2] The following tables summarize the expected and known data for toddanol and related compounds.

Table 1: Physicochemical Properties of Toddanol

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₅ | Inferred from structure |

| Molecular Weight | 290.31 g/mol | Inferred from structure |

| Appearance | Amorphous solid (for (+)-enantiomer) | Sukieum et al., 2017 |

| Melting Point | Data not available | |

| Optical Rotation ([α]D) | Data not available for (-)-enantiomer |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Toddanol

Note: Experimental NMR data for this compound was not available in the searched literature. The following are predicted chemical shifts based on the known structure and general principles of NMR spectroscopy. Actual values may vary.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Proton | δ (ppm) | Carbon | δ (ppm) |

| H-3 | ~6.2 | C-2 | ~161 |

| H-4 | ~7.9 | C-3 | ~113 |

| H-5 | ~7.4 | C-4 | ~144 |

| H-8 | ~7.0 | C-4a | ~113 |

| 5-OCH₃ | ~3.9 | C-5 | ~158 |

| 7-OCH₃ | ~3.9 | C-6 | ~115 |

| H-1' | ~4.6 | C-7 | ~162 |

| H-2' | ~4.8 | C-8 | ~100 |

| 3'-CH₃ (A) | ~1.8 | C-8a | ~156 |

| 3'-CH₃ (B) | ~1.7 | C-1' | ~70 |

| H-4' (A) | ~5.0 | C-2' | ~76 |

| H-4' (B) | ~4.9 | C-3' | ~145 |

| 2'-OH | Broad | C-4' | ~112 |

| 3'-CH₃ | ~18 | ||

| 5-OCH₃ | ~56 | ||

| 7-OCH₃ | ~56 |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to proceed through the phenylpropanoid pathway, which is the primary route for the formation of coumarins in plants.[5] This pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to construct the core coumarin scaffold, followed by prenylation and other modifications.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is as follows:

-

Phenylpropanoid Pathway Core: Phenylalanine is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

-

Coumarin Ring Formation: p-Coumaric acid is then hydroxylated and cyclized to form the umbelliferone core, a key intermediate in coumarin biosynthesis.

-

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone.

-

Further Modifications: Subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of the final this compound structure.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized protocols for the isolation, characterization, and bioactivity assessment of coumarins from Toddalia asiatica, which can be adapted for the specific study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Toddalia asiatica typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Collection and Preparation:

-

Collect fresh roots of Toddalia asiatica.

-

Wash the plant material thoroughly with water to remove any dirt and debris.

-

Air-dry the roots in the shade for several weeks until they are completely dry.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[4]

-

For each solvent, soak the plant material for 72 hours at room temperature with occasional stirring.

-

Filter the extract after each maceration and combine the filtrates for each solvent.

-

Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate or methanol crude extract, which is likely to contain this compound, to column chromatography over silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

Combine fractions with similar TLC profiles.

-

Further purify the fractions containing the compound of interest using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic ring).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.

-

Optical Rotation: To confirm the stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Pharmacological Activity and Role as a Secondary Metabolite

The role of this compound as a secondary metabolite is likely linked to the plant's defense against herbivores and pathogens. Its potential pharmacological activities make it a compound of interest for further investigation in the context of drug development, particularly in the area of cancer research.

Conclusion

This compound represents a promising natural product from Toddalia asiatica with potential for further scientific exploration. While a complete dataset of its physicochemical and biological properties is not yet available, this guide provides a foundational understanding for researchers. The outlined protocols for isolation, characterization, and bioactivity assessment offer a roadmap for future studies. Elucidating the precise pharmacological profile of this compound and its mechanism of action could pave the way for its development as a novel therapeutic agent. Further research, beginning with the re-isolation and complete spectroscopic characterization of this compound, is essential to unlock its full potential.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 6. ACG Publications - A New Prenylated Coumarin from the Roots of Toddalia asiatica [acgpubs.org]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of (-)-Toddanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a formal total synthesis of (-)-Toddanol has not been reported in peer-reviewed scientific literature. The following application notes and protocols describe a proposed synthetic methodology based on well-established and analogous chemical transformations for the synthesis of structurally related natural products.

Introduction

This compound is a naturally occurring coumarin that has been isolated from the plant Toddalia asiatica. Its structure features a prenylated 5,7-dioxygenated coumarin core fused with a dihydropyran ring. This document outlines a theoretical, enantioselective total synthesis of this compound, providing detailed experimental protocols for key transformations and summarizing expected quantitative data. The proposed strategy aims to be a valuable resource for synthetic chemists interested in the synthesis of this compound and related complex coumarins.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the dihydropyran ring via a hetero-Diels-Alder reaction or an intramolecular etherification. The prenyl side chain can be installed via an O-alkylation. The core coumarin scaffold can be constructed through a Pechmann condensation. This leads back to simple, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed through three key stages:

-

Construction of the Coumarin Core: Synthesis of the 5,7-dihydroxycoumarin scaffold using a Pechmann condensation.

-

Introduction of the Prenyl Group: Selective O-alkylation to install the prenyl side chain.

-

Formation of the Dihydropyran Ring: An enantioselective hetero-Diels-Alder reaction or an intramolecular cyclization to furnish the final ring system.

Caption: Proposed forward synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the proposed synthetic steps. These values are estimations based on analogous reactions reported in the literature for the synthesis of similar coumarin derivatives.

| Step No. | Reaction | Starting Material | Product | Expected Yield (%) | Key Parameters |

| 1 | Pechmann Condensation | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 85-95 | Acid catalyst (e.g., H₂SO₄), heat |

| 2 | Selective Protection (C7-OH) | 5,7-Dihydroxy-4-methylcoumarin | 5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin | 80-90 | MOM-Cl, DIPEA, DCM, 0 °C to rt |

| 3 | O-Prenylation | 5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin | 5-(Prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin | 70-85 | Prenyl bromide, K₂CO₃, Acetone, reflux |

| 4 | Deprotection | 5-(Prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin | 7-Hydroxy-5-(prenyloxy)-4-methylcoumarin | 90-98 | HCl, MeOH, rt |

| 5 | Dihydropyran Ring Formation | 7-Hydroxy-5-(prenyloxy)-4-methylcoumarin | This compound | 50-70 | Chiral Lewis Acid, Dienophile, -78 °C to rt |

Detailed Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin (Pechmann Condensation)

-

Materials: Phloroglucinol (1.0 eq), Ethyl acetoacetate (1.1 eq), Concentrated Sulfuric Acid.

-

Procedure:

-

To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add phloroglucinol with stirring.

-

To this mixture, add ethyl acetoacetate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 5,7-dihydroxy-4-methylcoumarin.

-

Step 3: O-Prenylation of Protected Coumarin

-

Materials: 5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin (1.0 eq), Prenyl bromide (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetone.

-

Procedure:

-

To a solution of 5-hydroxy-7-(methoxymethoxy)-4-methylcoumarin in anhydrous acetone, add potassium carbonate.

-

Add prenyl bromide to the suspension and reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 5-(prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin.

-

Step 5: Enantioselective Dihydropyran Ring Formation (Proposed Hetero-Diels-Alder)

-

Materials: 7-Hydroxy-5-(prenyloxy)-4-methylcoumarin (1.0 eq), Dienophile (e.g., ethyl vinyl ether, 3.0 eq), Chiral Lewis Acid catalyst (e.g., (R)-BINOL-Ti(O-iPr)₂, 0.1 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral Lewis acid catalyst in anhydrous DCM and cool to -78 °C.

-

To this solution, add 7-hydroxy-5-(prenyloxy)-4-methylcoumarin.

-

Add the dienophile dropwise and stir the reaction mixture at -78 °C for 24-48 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chiral HPLC to isolate enantiomerically pure this compound.

-

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the reactivity of the functional groups and the need to install chirality at a late stage. The protection of the more reactive C7-hydroxyl group is crucial before the prenylation of the C5-hydroxyl group. The final enantioselective step establishes the stereocenter of the dihydropyran ring.

Caption: Logical relationships in the proposed synthesis.

Asymmetric Synthesis of (-)-Toddanol: A Guide for Researchers

Introduction

(-)-Toddanol, a natural product isolated from Toddalia asiatica, is a coumarin derivative distinguished by a stereochemically rich side chain.[1][2] Its precise three-dimensional architecture, particularly the chiral diol moiety, presents a compelling challenge for synthetic chemists. This document outlines potential asymmetric synthesis routes for the enantioselective preparation of this compound, providing detailed protocols for key transformations. The proposed strategies are grounded in established asymmetric synthesis methodologies and are intended to serve as a comprehensive guide for researchers in natural product synthesis and drug development.

The core structure of this compound is 6-((2R)-2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one. The primary synthetic challenge lies in the stereoselective construction of the (2R)-2,3-dihydroxy-3-methylbutyl side chain and its attachment to the 5,7-dimethoxycoumarin core.

Proposed Asymmetric Synthetic Strategies

Two main retrosynthetic approaches are proposed, focusing on the key bond disconnection to append the chiral side chain to the coumarin nucleus.

Route A: Alkylation of a Coumarin Precursor

This strategy involves the preparation of a suitable 5,7-dimethoxycoumarin derivative and a chiral epoxide building block for the side chain. The key steps would be the synthesis of the coumarin core, the asymmetric epoxidation of a precursor to the side chain, and the subsequent coupling of these two fragments.

Route B: Construction of the Side Chain on a Pre-functionalized Aromatic Ring

In this alternative approach, a chiral diol is first constructed and then attached to a pre-functionalized aromatic precursor. The coumarin ring is then formed in a later step. This route prioritizes the early introduction of the stereocenters.

Data Presentation: Comparison of Key Asymmetric Reactions

| Step | Reaction Type | Chiral Catalyst/Auxiliary | Reagents and Conditions | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Route A | Asymmetric Epoxidation | Sharpless Catalyst | Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | 80-95 | >95 |

| Epoxide Ring-Opening | Organocuprate | Coumarin-derived organocuprate, THF, -78 °C to rt | 60-80 | >98 (retention of stereochemistry) | |

| Route B | Asymmetric Dihydroxylation | AD-mix-β | AD-mix-β, t-BuOH, H2O, 0 °C | 85-98 | >99 |

| Acylation/Cyclization | Pechmann Condensation | Pre-functionalized phenol, ethyl acetoacetate, H2SO4 | 70-90 | N/A (racemization possible) |

Experimental Protocols

Route A: Key Step - Sharpless Asymmetric Epoxidation

This protocol describes the enantioselective epoxidation of a suitable allylic alcohol precursor to the side chain of this compound.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Allylic alcohol precursor (e.g., 3-methyl-1-buten-3-ol)

-

Dichloromethane (CH2Cl2), anhydrous

-

Molecular sieves (4Å)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous CH2Cl2 and powdered 4Å molecular sieves.

-

Cool the flask to -20 °C in a cryocool bath.

-

Add Ti(OiPr)4 to the stirred suspension.

-

Add (+)-DET and stir the mixture for 30 minutes at -20 °C.

-

Add the allylic alcohol precursor dropwise to the reaction mixture.

-

Add TBHP solution dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite®, washing with CH2Cl2.

-

The organic layer is then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude epoxide is purified by flash column chromatography.

Route B: Key Step - Asymmetric Dihydroxylation

This protocol details the stereoselective formation of the diol on an alkene precursor to the side chain.

Materials:

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Alkene precursor (e.g., a styrenyl derivative with the appropriate side chain precursor)

-

Sodium sulfite

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add a mixture of t-BuOH and water (1:1).

-

Add AD-mix-β to the solvent mixture and stir until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene precursor to the vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction by TLC.

-

Upon completion, add solid sodium sulfite and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude diol is purified by flash column chromatography.

Visualizations

Synthetic Pathway for this compound via Route A

Caption: Proposed asymmetric synthesis of this compound via Route A.

Logical Workflow for Chiral Catalyst Screening

Caption: Workflow for chiral catalyst screening and optimization.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Toddanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of (-)-Toddanol, a naturally occurring coumarin found in the plant Toddalia asiatica. The methodologies described are based on established techniques for the isolation of coumarins and other secondary metabolites from this plant species.

Introduction

This compound is a bioactive coumarin that has garnered interest for its potential pharmacological activities. Effective isolation and purification are crucial for its further study and development. This document outlines a comprehensive approach, from the initial extraction from plant material to the final purification steps, providing researchers with a robust starting point for obtaining high-purity this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Compounds from Toddalia asiatica

| Solvent System | Target Compounds | Key Findings | Reference |

| Methanol | Furanocoumarins | Effective for microwave-assisted extraction. | [1] |

| 65% Ethanol (aqueous) | 19 Bioactive Compounds | Optimal for maximizing the total content of various compounds. | [2] |

| Ethyl Acetate & Methanol | Coumarins & Alkaloids | Successful in isolating a range of compounds, including (+)-toddanol. | [3] |

| n-Hexane, Ethyl Acetate, Methanol | Coumarins | Used for initial fractionation and subsequent chromatographic separation. | [4] |

Table 2: Chromatographic Parameters for Purification of Coumarins from Toddalia asiatica

| Chromatographic Technique | Stationary Phase | Mobile Phase / Solvent System | Application | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | n-Hexane-Ethyl acetate-Methanol-Water (5:5:5.5:4.5, v/v/v/v) | Separation of furanocoumarins. | [1] |

| High-Performance Liquid Chromatography (HPLC) | Phenyl-bonded silica & Octadecyl-bonded silica | Water and Methanol gradients | Two-dimensional HPLC for separation of coumarin glycosides. | [5] |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | n-Hexane/Ethyl acetate/Methanol/Water (gradient) | Separation of various coumarins. | [6] |

Experimental Protocols

Protocol 1: Extraction of this compound from Toddalia asiatica

This protocol describes a general method for the extraction of a crude mixture containing this compound from the dried and powdered roots of Toddalia asiatica.

Materials:

-

Dried and powdered root material of Toddalia asiatica

-

Methanol or 65% aqueous ethanol

-

Shaker or sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered root material of Toddalia asiatica.

-

Suspend the powder in 1 L of the chosen solvent (methanol or 65% ethanol) in a suitable flask.

-

Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 1 hour.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography and Recrystallization

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and recrystallization.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Solvent system for chromatography (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

Part A: Column Chromatography

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-